Sodium lactate

Overview

Description

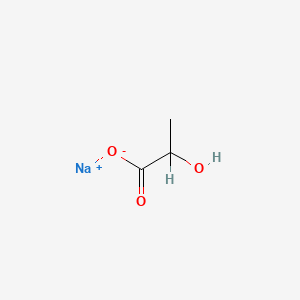

Sodium lactate (C₃H₅NaO₃) is the sodium salt of lactic acid, produced via the neutralization of lactic acid with sodium hydroxide. It exists as a clear, colorless liquid or powder and is widely utilized across industries due to its multifunctional properties:

- Chemical Role: Acts as a buffering agent, pH regulator, and humectant .

- Metabolism: Metabolized in the liver to bicarbonate, aiding in the correction of metabolic acidosis .

- Applications: Medical: Used in intravenous fluids (e.g., 0.5 M this compound) for resuscitation, improving cardiac output in acute heart failure . Food Industry: Preservative (E325), acidity regulator, and bulking agent in meat products and beverages . Cosmetics: Moisturizer in shampoos and liquid soaps due to its hygroscopic properties . Industrial: Catalyst in heavy oil processing via Fe(III)-lactate complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium lactate is typically prepared by the neutralization of lactic acid with sodium hydroxide. The reaction is as follows:

C₃H₆O₃ (lactic acid) + NaOH → C₃H₅NaO₃ (sodium lactate) + H₂O

The reaction is carried out by adding sodium hydroxide solution dropwise to lactic acid until the desired pH is achieved, typically between 6.9 and 7.1 .

Industrial Production Methods: In industrial settings, this compound is produced by fermenting a sugar source to produce lactic acid, which is then neutralized with sodium hydroxide. The process involves controlling the reaction temperature to avoid the formation of impurities . The resulting this compound solution is then purified and concentrated to the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Sodium lactate can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to produce pyruvate.

Reduction: It can be reduced to produce propionic acid.

Substitution: this compound can participate in substitution reactions to form esters and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Esterification reactions typically involve alcohols and acid catalysts.

Major Products:

Oxidation: Pyruvate

Reduction: Propionic acid

Substitution: Various esters and derivatives

Scientific Research Applications

Therapeutic Use in Critical Care

Sodium lactate has gained attention in critical care settings, particularly for fluid resuscitation. Studies indicate that intravenous this compound infusion can improve cardiac output in patients with acute heart failure and septic shock. For instance, a study reported that a 0.5 M this compound infusion for 24 hours significantly increased cardiac output without major side effects, suggesting its potential as a preferred solution for resuscitation in critically ill patients .

Key Findings:

- Cardiac Performance: this compound infusion enhances myocardial function and promotes negative fluid balance during resuscitation .

- Safety Profile: It has been shown to be safe for administration with minimal adverse effects observed .

Neurological Benefits

Recent research highlights the role of this compound as an alternative energy source for the brain. Lactate infusion has been proposed as a therapeutic intervention for conditions like traumatic brain injury and hypoglycemia. A scoping review indicated that this compound could serve as a protective agent for brain metabolism under pathological conditions, warranting further investigation into its therapeutic effects .

Case Studies:

- Traumatic Brain Injury: Studies have shown that this compound can improve brain oxygenation and metabolic dysfunction after injury .

- Ocular Blood Flow: this compound administration has been linked to increased retinal blood flow, suggesting potential benefits for ocular health .

Renal Function Improvement

This compound has been studied for its effects on renal microvascular thrombosis. Research indicates that it can improve renal function by reducing thrombosis associated with disseminated intravascular coagulation (DIC), thus preserving glomerular filtration rate (GFR) .

Clinical Implications:

- Thrombosis Reduction: this compound demonstrated a significant reduction in capillary thrombosis compared to control groups, indicating its potential in managing renal complications during critical illness.

Preservation and Quality Control

In the food industry, this compound is used as a preservative due to its antimicrobial properties. A study focusing on chilled beef showed that this compound treatment positively influenced glycolytic activity and color stability, enhancing the overall quality of meat products .

Practical Applications:

- Color Stability: this compound helps maintain the color of chilled beef, which is crucial for consumer acceptance.

- Shelf Life Extension: Its preservative qualities extend the shelf life of various food products by inhibiting microbial growth.

Summary of Findings

Mechanism of Action

Sodium lactate exerts its effects primarily through its role in cellular metabolism. It is metabolized to bicarbonate in the liver, which helps to neutralize acid in the body . The lactate ions are converted to carbon dioxide and water, consuming hydrogen cations in the process . This metabolic alkalinizing effect is beneficial in treating acidosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium Lactate (E326)

- Chemical Properties : Potassium salt of lactic acid, used as a sodium-free alternative.

- Applications :

- Safety : Risk of hyperkalemia in renal-impaired patients, unlike this compound’s hypernatremia risk .

Sodium Citrate (E331)

- Chemical Role : Chelating agent and buffer.

- Applications :

- Efficacy : Less effective as a standalone preservative but superior in metal ion chelation .

| Parameter | This compound | Sodium Citrate |

|---|---|---|

| Antimicrobial Action | Moderate | Low |

| Metabolic Pathway | → Bicarbonate | → Citric acid cycle |

| Industrial Use | Heavy oil processing catalyst | Chelation in food/medicine |

Sodium Bicarbonate

- Medical Use : Direct pH elevation in metabolic acidosis vs. This compound’s delayed bicarbonate conversion .

- Safety : Rapid pH correction risks alkalosis, whereas this compound’s gradual metabolism offers controlled adjustment .

| Parameter | This compound | Sodium Bicarbonate |

|---|---|---|

| Onset of Action | Gradual (30–60 mins) | Immediate |

| Clinical Risk | Hypernatremia | Alkalosis |

| Key Study | Ichai et al. (Intensive Care Med) | Forsythe et al. (Chest) |

Sodium Acetate (E262)

- Preservative Efficacy : Comparable to this compound in refrigerated foods but less effective against Gram-negative bacteria .

- Metabolism : Converts to acetic acid, lacking the bicarbonate pathway of this compound .

| Parameter | This compound | Sodium Acetate |

|---|---|---|

| Antimicrobial Spectrum | Broad | Narrow |

| Metabolic Byproduct | Bicarbonate | Acetic acid |

| Food Application | Meat, beverages | Dairy, baked goods |

Key Research Findings

- Clinical Outcomes: this compound infusion increased cardiac output by 15% in heart failure patients vs.

- Microbial Resistance : Certain thermotolerant bacteria (e.g., Pseudomonas fluorescens) showed resistance to this compound, highlighting context-dependent efficacy .

- Industrial Performance : this compound-Fe(III) complexes reduced heavy oil viscosity by 40%, outperforming citrate and tartrate analogs .

Biological Activity

Sodium lactate (C3H5NaO3) is a salt of lactic acid that plays a significant role in various biological processes. It is commonly used in clinical settings for fluid resuscitation and has been studied for its metabolic effects, particularly in conditions such as myocardial infarction (MI), septic shock, and renal dysfunction. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and recent research findings.

This compound exerts its biological effects primarily through its role as an energy substrate and its ability to modulate immune responses. Key mechanisms include:

- Energy Metabolism : this compound serves as an oxidizable substrate, providing energy to tissues during ischemic conditions. It is preferentially utilized by the heart and brain, enhancing organ function under stress .

- Macrophage Polarization : Recent studies indicate that this compound promotes M2 macrophage polarization, which is associated with anti-inflammatory responses. This modulation is mediated through the activation of the STAT3 signaling pathway, leading to increased expression of anti-inflammatory cytokines such as IL-10 and TGF-β .

- Renal Protection : this compound infusion has been shown to improve renal microvascular thrombosis and preserve glomerular filtration rate (GFR) in conditions like disseminated intravascular coagulation (DIC). This protective effect may be attributed to improved fluid balance and reduced inflammatory responses .

Clinical Applications

This compound is utilized in various clinical scenarios, including:

- Fluid Resuscitation : It is preferred over traditional saline solutions due to its ability to prevent hyperchloremic acidosis and limit fluid overload. Studies have demonstrated that this compound infusion can improve cardiac output in patients with acute heart failure and enhance hemodynamic stability in critically ill patients .

- Myocardial Infarction : In animal models, this compound treatment post-MI has resulted in improved cardiac performance and reduced apoptosis of cardiac myocytes. The enhancement of M2 macrophage populations contributes to these cardioprotective effects .

- Septic Shock : this compound's role in improving hemodynamics during septic shock has been documented, with studies showing better outcomes compared to isotonic saline solutions .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Studies

- Acute Heart Failure : A clinical trial involving patients with acute heart failure demonstrated that a 24-hour infusion of this compound resulted in increased cardiac output without significant adverse effects. The study highlighted the importance of this compound in managing fluid balance and improving organ function during critical illness .

- Septic Shock Management : In a porcine model of septic shock, hypertonic this compound was shown to be superior to isotonic saline in improving hemodynamic parameters, suggesting its potential as a first-line resuscitation fluid in septic patients .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when studying sodium lactate’s inhibitory effects on bacterial growth in food models?

- This compound’s antimicrobial efficacy depends on interactions between temperature, pH, and concentration. Use a modified Monod equation to model growth rates under varying conditions (e.g., 4–16°C, pH 5.5–7.5, 0–4% this compound). Central composite rotatable designs (CCRD) are recommended to reduce parameter numbers while maintaining predictive accuracy .

- Methodological Tip: Validate broth models in real food matrices (e.g., Bologna-type sausages) by re-estimating parameters to account for matrix-specific interactions .

Q. How can this compound be purified efficiently from fermentation broths for laboratory use?

- Electrodialysis (ED) is optimized using sequential experiments to determine ion transport numbers, limiting current density, and energy consumption. For 95% recovery, current efficiency (Ω) is ~88%, with energy consumption (ε) ranging from 0.14–0.31 kWh·kg⁻¹ depending on current density (112–337 A·m⁻²) .

- Key Parameters: Monitor membrane-specific resistance (anion-exchange membranes: 5× higher resistance than NaCl solutions; cation-exchange: 2× higher) to predict scaling challenges .

Q. What are the best practices for incorporating this compound into cell culture or metabolic studies?

- Use isotonic, sterile this compound solutions (e.g., 40 mM) to study metabolic flux. For tracer experiments, combine [U-¹³C₆]glucose with this compound to track carbon incorporation into metabolites via LC-MS .

- Control Consideration: Account for lactate’s impact on extracellular pH; buffer systems may require adjustment to maintain physiological conditions .

Advanced Research Questions

Q. How do contradictory findings in this compound’s role in panic response studies arise, and how can they be resolved?

- Baseline differences in patient cohorts (e.g., untreated vs. post-treatment panic disorder) and cognitive variables (e.g., environmental cues) confound results. Use double-blind, crossover designs with rigorous baseline normalization and psychological assessments to isolate lactate-specific effects .

- Critical Analysis: Post-treatment patients show response rates similar to controls, suggesting lactate triggers pre-existing vulnerabilities rather than acting as a standalone biomarker .

Q. What advanced modeling approaches improve predictions of this compound’s combined effects with other preservatives?

- Replace polynomial fits with mechanistic models (e.g., modified Monod equations) to reduce parameters from 42–48 to 4–5 while maintaining statistical validity. Extend models to include dynamic interactions with NaCl, pH, and temperature gradients .

- Validation Step: Use ANOVA and Tukey tests (p<0.05) to assess treatment effects (e.g., thermal diffusivity, bacterial counts) across multi-factor experimental designs .

Q. How does this compound influence T-cell metabolism in immunotherapy research?

- At 40 mM, this compound reshapes CD8+ T-cell metabolism by diverting glucose-derived carbons toward biosynthetic pathways. Track isotopic labeling ([U-¹³C₆]glucose/NaLac) via metabolomics at 24–72 hours post-activation .

- Protocol Note: Ensure media pH stability, as lactate accumulation acidifies microenvironments, potentially altering cell viability .

Q. What non-enzymatic electrochemical methods enable real-time lactate detection in biomedical applications?

- Fabricate multi-walled carbon nanotube-polypyrrole (MWCNT-PPy) nanowires for selective lactate sensing. Cyclic voltammetry reveals lactate ion doping at 0.45 V, with selectivity over NaCl, urea, and glucose. Validate using flexible printed electrodes for wearable biosensor integration .

- Interference Check: Test against common sweat interferents (e.g., riboflavin, KCl) to confirm specificity .

Q. Data Analysis & Contradiction Management

Q. How should researchers address variability in this compound’s efficacy across microbial species?

- Conduct species-specific parameter estimation (e.g., Listeria innocua vs. Lactobacillus plantarum). For "worst-case" models, adjust μmax (maximum growth rate) and α (lag phase) values to reflect pathogen-specific stress responses .

Q. What statistical frameworks are optimal for multi-factor this compound experiments?

- Apply JMP or SAS for ANOVA with Tukey post-hoc tests. For nonlinear models (e.g., growth rate predictions), use AIC/BIC criteria to compare Monod-based vs. polynomial fits .

Properties

IUPAC Name |

sodium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Record name | SODIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052829 | |

| Record name | Sodium DL-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless, transparent, liquid. Odourless, or with a slight, characteristic odour, Colorless or nearly colorless odorless liquid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Colorless or yellowish odorless syrupy liquid; Hygroscopic; mp = 17 deg C; [Flinn Scientific MSDS] | |

| Record name | Propanoic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

72-17-3 | |

| Record name | Sodium lactate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM LACTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium DL-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium lactate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU7HW0W0QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.